4-Cyclopropyl-N,N-diethylpiperidin-4-amine
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Overview
Description
4-Cyclopropyl-N,N-diethylpiperidin-4-amine is a chemical compound with the molecular formula C₁₂H₂₄N₂ and a molecular weight of 196.33 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, including a cyclopropyl group attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-N,N-diethylpiperidin-4-amine typically involves the reaction of cyclopropylamine with N,N-diethylpiperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-N,N-diethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-Cyclopropyl-N,N-diethylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-N,N-diethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-N,N-dimethylpiperidin-4-amine
- 4-Cyclopropyl-N,N-diethylpiperidin-4-ol
- 4-Cyclopropyl-N,N-diethylpiperidin-4-thiol
Uniqueness
4-Cyclopropyl-N,N-diethylpiperidin-4-amine stands out due to its specific cyclopropyl and diethyl substitutions, which confer unique chemical and biological properties. These structural features differentiate it from other similar compounds and make it a valuable subject of research .
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
4-cyclopropyl-N,N-diethylpiperidin-4-amine |
InChI |
InChI=1S/C12H24N2/c1-3-14(4-2)12(11-5-6-11)7-9-13-10-8-12/h11,13H,3-10H2,1-2H3 |
InChI Key |
MKHVGSXRROLSTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(CCNCC1)C2CC2 |
Origin of Product |
United States |
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